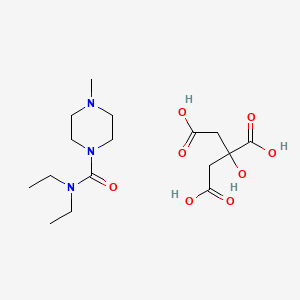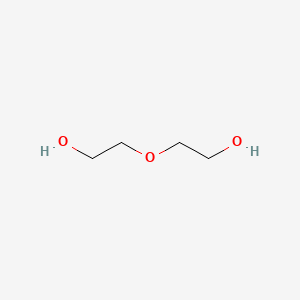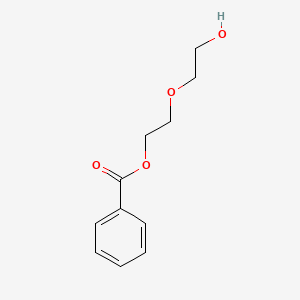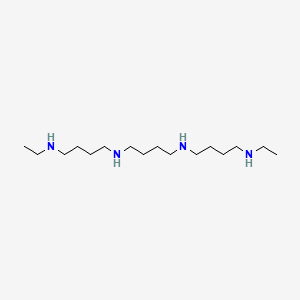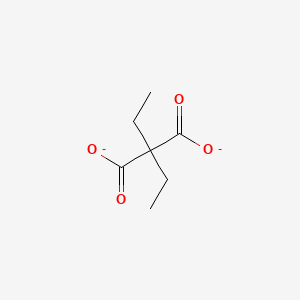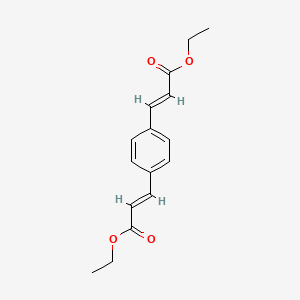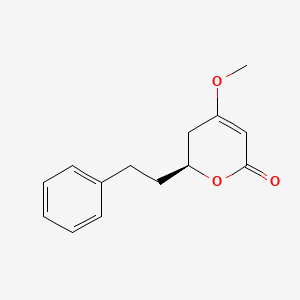
二氢卡瓦因
描述
二氢卡瓦因是卡瓦植物(Piper methysticum)中发现的六种主要卡瓦内酯之一。 它以其抗焦虑特性而闻名,并对卡瓦的镇静作用有重大贡献 。 从结构上看,二氢卡瓦因与卡瓦因相似,唯一的区别在于 C7 位置的双键饱和度 .
科学研究应用
作用机制
二氢卡瓦因主要通过调节大脑中γ-氨基丁酸 (GABA) 受体来发挥其作用。 它增强 GABA 能神经传递,从而产生抗焦虑和镇静作用 。 此外,二氢卡瓦因已被证明可以抑制单胺氧化酶 B,这可能有助于其改善情绪的作用 .
生化分析
Biochemical Properties
Dihydrokavain, like kavain, enhances GABAergic neurotransmission and produces anxiolytic and sedative effects . Additionally, dihydrokavain has been reported to possess anti-inflammatory properties, suggesting potential benefits in inflammatory conditions such as arthritis and inflammatory bowel disease .
Cellular Effects
Dihydrokavain appears to contribute significantly to the anxiolytic effects of kava, based on a study in chicks . It bears some structural similarity to the strobilurins and has some fungicidal activity . An analogue of the molecule was also shown to improve glycemic control by modulating AMPK target genes expression in fruit flies .
Molecular Mechanism
It is known that dihydrokavain, like kavain, enhances GABAergic neurotransmission, which could explain its anxiolytic and sedative effects .
Temporal Effects in Laboratory Settings
It is known that the effects of kava, which contains dihydrokavain, can last for several hours .
Dosage Effects in Animal Models
It is known that kava, which contains dihydrokavain, has been used in various doses in animal studies to investigate its anxiolytic effects .
Metabolic Pathways
It is known that kavain, a compound similar to dihydrokavain, is quickly metabolised via the first pass effect .
Transport and Distribution
It is known that kava root extract’s chemistry, absorption, distribution, metabolism and excretion (ADME) have been studied .
Subcellular Localization
It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope and polarization .
准备方法
合成路线和反应条件: 二氢卡瓦因的合成涉及制备 6-苯乙基-6-戊内酯,然后进行二氢间苯二酚的烷基化和逆克莱森反应 。 反应条件通常涉及使用氯仿和甲醇作为溶剂,反应在碱性条件下进行 .
工业生产方法: 二氢卡瓦因的工业生产通常通过提取卡瓦根,然后使用色谱技术进行纯化来实现。 提取过程涉及使用己烷等溶剂,以确保高产率的二氢卡瓦因 .
化学反应分析
反应类型: 二氢卡瓦因会经历各种化学反应,包括氧化、还原和取代反应。
常见试剂和条件:
氧化: 通常涉及使用高锰酸钾或过氧化氢等氧化剂。
还原: 可以使用硼氢化钠等还原剂来实现。
取代: 通常涉及使用溴或氯等试剂的卤化反应。
主要产物: 这些反应形成的主要产物包括羟基化衍生物和卤代化合物 .
相似化合物的比较
二氢卡瓦因在结构上类似于其他卡瓦内酯,例如卡瓦因、甲基卡瓦因、二氢甲基卡瓦因、杨宁和去甲氧基杨宁 。 二氢卡瓦因和卡瓦因之间的主要区别在于 C7 位置的双键饱和度 。 虽然两种化合物具有相似的药理作用,但二氢卡瓦因以其更强的抗炎特性而闻名 .
类似化合物:
- 卡瓦因
- 甲基卡瓦因
- 二氢甲基卡瓦因
- 杨宁
- 去甲氧基杨宁
二氢卡瓦因独特的结构特征和药理学特性使其成为科学研究和工业应用中备受关注的化合物。
属性
IUPAC Name |
(2S)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOYTQRREPYRIW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)O[C@H](C1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8033433 | |
| Record name | Dihydrokavain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587-63-3 | |
| Record name | Dihydrokavain | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=587-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrokawain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrokavain | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydrokavain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROKAWAIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW8ZGW9XRZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



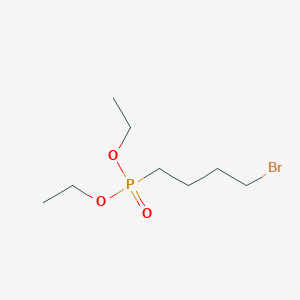
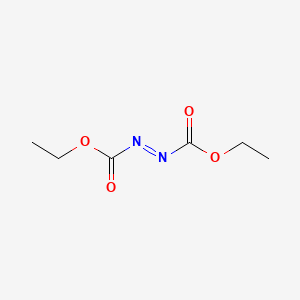
![Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate](/img/structure/B1670527.png)
